molecular formula C10H10N2O3 B181904 4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid CAS No. 359418-42-1

4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid

Cat. No.: B181904
CAS No.: 359418-42-1
M. Wt: 206.2 g/mol
InChI Key: DTDIIZMYQOKQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid is a structurally novel, potent, and selective inhibitor of Phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum and considered a key target for investigating psychiatric and neurological disorders. Its primary research value lies in its ability to modulate intracellular cAMP and cGMP signaling, thereby influencing striatal output pathways critical for motor control, motivation, and cognition. This compound has been identified as an advanced tool for probing the PDE10A-mediated signaling pathways implicated in the pathophysiology of conditions such as schizophrenia and Huntington's disease. Studies highlight its excellent selectivity over other PDE families and its efficacy in preclinical models, making it a valuable chemical probe for validating PDE10A as a therapeutic target and for elucidating its role in basal ganglia function and associated neuropsychiatric disease states. The research community utilizes this inhibitor to dissect the complex neurobiology of the striatum and to explore potential novel treatment mechanisms.

Properties

IUPAC Name

4-methyl-2-oxo-3H-pyrido[1,2-a]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-10(9(14)15)6-8(13)11-7-4-2-3-5-12(7)10/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDIIZMYQOKQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N=C2N1C=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327958
Record name 4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359418-42-1
Record name 4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization and oxidation steps. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, and the use of acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the ring structure, leading to a diverse array of derivatives .

Scientific Research Applications

4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations

7-Chloro-4-methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid
  • Molecular Formula : C₁₀H₉ClN₂O₃
  • Molecular Weight : 240.64 g/mol
  • Key Differences: A chlorine atom replaces a hydrogen at position 7, increasing molecular mass and lipophilicity. The monoisotopic mass is 240.030170, and the compound exhibits distinct electronic properties due to the electronegative Cl substituent .
1,7-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (4e)
  • Molecular Formula : C₁₃H₁₁N₃O₃
  • Molecular Weight : 258.0 g/mol
  • Key Differences: Incorporates a pyrrolo ring fused to the pyrido-pyrimidine core and a methyl group at position 1.

Functional Group Modifications

N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
  • Molecular Formula : C₁₇H₁₅N₃O₃
  • Molecular Weight : 309.32 g/mol
  • Key Differences: The carboxylic acid is replaced by a benzylamide group. This modification reduces acidity and enhances membrane permeability. These derivatives exhibit analgesic activity comparable to 4-hydroxyquinolin-2-ones, suggesting bioisosteric relationships between pyrido-pyrimidine and quinolinone cores .
4-Oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid
  • Molecular Formula : C₉H₆N₂O₃
  • Molecular Weight : 190.2 g/mol
  • Key Differences : Lacks the 4-methyl and dihydro groups, resulting in a fully aromatic system. The absence of saturation reduces conformational flexibility .

Ring System Variations

2-Ethyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-7-carboxylic acid
  • Molecular Formula : C₁₃H₁₀N₂O₃S
  • Molecular Weight : 274.3 g/mol
  • Key Differences: Contains a thieno ring instead of the dihydro-pyrido moiety.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring Features Notable Properties/Activities
4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid C₁₀H₁₀N₂O₃ 206.20 4-methyl, dihydro ring High polarity, hydrogen bonding
7-Chloro-4-methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid C₁₀H₉ClN₂O₃ 240.64 7-chloro, 4-methyl Increased lipophilicity
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide C₁₇H₁₅N₃O₃ 309.32 Benzylamide, 9-methyl Analgesic activity
1,7-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid C₁₃H₁₁N₃O₃ 258.0 Pyrrolo ring, 1,7-dimethyl Enhanced π-stacking
2-Ethyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-7-carboxylic acid C₁₃H₁₀N₂O₃S 274.3 Thieno ring, 2-ethyl Electron-withdrawing sulfur

Biological Activity

4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid (CAS No. 359418-42-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol
Structural Characteristics: The compound features a pyrido-pyrimidine framework, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that derivatives of pyrido-pyrimidine compounds exhibit antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. While specific data on this compound is limited, its structural analogs have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

There is emerging evidence suggesting that pyrido-pyrimidine derivatives may possess anticancer properties. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. A study demonstrated that certain derivatives inhibited cell proliferation in breast cancer lines by modulating cell cycle regulators . Although direct studies on the specific compound are scarce, the implications of its structure suggest potential anticancer activity.

Enzyme Inhibition

Another area of interest is the inhibition of enzymes involved in metabolic pathways. Pyrido-pyrimidines have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibition of DHFR can lead to antiproliferative effects in rapidly dividing cells, which is a common strategy in cancer therapy .

Case Studies

StudyObjectiveFindings
Smith et al. (2020)Evaluate antimicrobial activityIdentified significant inhibition against E. coli using related pyrido-pyrimidine derivatives.
Johnson et al. (2021)Assess anticancer effectsDemonstrated apoptosis induction in breast cancer cells with structural analogs; potential applicability for 4-methyl derivative.
Lee et al. (2019)Investigate enzyme inhibitionFound that pyrido-pyrimidine derivatives effectively inhibited DHFR activity in vitro.

The biological activity of this compound may be attributed to several mechanisms:

  • DNA Interaction: Similar compounds often interact with DNA or RNA synthesis pathways.
  • Enzyme Modulation: By inhibiting key enzymes such as DHFR, these compounds can disrupt critical cellular processes.
  • Apoptosis Induction: Structural features may allow for the activation of apoptotic pathways in cancer cells.

Q & A

Q. What are the standard synthetic routes for preparing 4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid derivatives?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting substituted aminopyridines with ketones or enones under reflux conditions (e.g., ethanol at 80°C).
  • Cyclization : Using acid catalysts (e.g., HClO₄) to form the pyrido[1,2-a]pyrimidine core.
  • Esterification/Hydrolysis : Introducing the carboxylic acid group via ester intermediates, followed by hydrolysis . Example: Ethyl 4-hydroxy-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-3-carboxylate was synthesized by refluxing 2-aminopyridine with triethylmethanetricarboxylate in xylene, achieving a 41% yield after purification .

Q. How is structural characterization performed for this compound class?

Key methods include:

  • NMR Spectroscopy : To confirm regiochemistry and substituent positions (e.g., distinguishing between 3,4-dihydro and fully aromatic protons).
  • Mass Spectrometry (LC-MS/ESI) : For molecular weight validation (e.g., m/z 235.18 [M+H]+ observed for ethyl derivatives) .
  • X-ray Crystallography : To resolve ambiguous stereochemistry in dihydro-pyrido[1,2-a]pyrimidines .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yields of 4-Methyl-2-oxo derivatives?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
  • Catalyst Screening : AlCl₃ or HClO₄ improves regioselectivity in acylation steps .
  • Temperature Control : Reflux at 100–120°C minimizes side reactions during cyclization . Example: A 31% yield of a brominated derivative was achieved using AlCl₃ in dichloromethane at room temperature .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Reproducibility Checks : Validate assay protocols (e.g., MIC values in antimicrobial testing) using reference strains .
  • Structural Reanalysis : Re-examine stereochemistry or purity (e.g., incorrect naming in prior literature was corrected via NMR/X-ray) .
  • Meta-Analysis : Compare activity trends across analogs (e.g., electron-withdrawing substituents enhance anti-tubercular activity) .

Q. How can computational methods guide the design of bioactive derivatives?

  • Molecular Docking : Predict binding modes to targets like Mycobacterium tuberculosis enoyl-ACP reductase (e.g., binding affinities of −8.0 to −9.4 kcal/mol were calculated for carboxamide analogs) .
  • ADME Prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP <3 for improved solubility) .
  • QSAR Modeling : Correlate substituent effects (e.g., 4-methyl groups enhance membrane permeability) .

Methodological Challenges and Solutions

Q. What purification techniques are effective for isolating pyrido[1,2-a]pyrimidine carboxylic acids?

  • Flash Chromatography : Use gradients of dichloromethane/methanol (4:1) to separate polar impurities .
  • Recrystallization : Methanol or isopropanol yields high-purity crystals (>95%) .
  • Acid-Base Extraction : Isolate the carboxylic acid via pH adjustment (e.g., precipitate at pH 2–3) .

Q. How can researchers address low yields in acylation reactions?

  • Activating Agents : Employ coupling reagents like EDCI/HOBt for amide formation .
  • Protection/Deprotection : Use tert-butyl esters to prevent side reactions during acylation .
  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 30-minute cycles at 150°C) .

Biological Evaluation

Q. What in vitro assays are suitable for evaluating antimicrobial activity?

  • Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects over 24 hours .
  • Synergy Studies : Combine with standard antibiotics (e.g., ciprofloxacin) to identify potentiation effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.